1,2,3,6,7,7a-Hexahydro-5H-inden-5-one

Physical property comparison Thermal stability Distillation purification

1,2,3,6,7,7a-Hexahydro-5H-inden-5-one (CAS 1489-28-7) is an unsubstituted bicyclic enone of the bicyclo[4.3.0]non-1-en-3-one class, with molecular formula C9H12O and molecular weight 136.19 g/mol. It features a 5/6 trans-ring fusion (cyclopentane fused to cyclohexenone) bearing a single endocyclic double bond conjugated with the ketone.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 1489-28-7
Cat. No. B15491800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6,7,7a-Hexahydro-5H-inden-5-one
CAS1489-28-7
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CC2CCC(=O)C=C2C1
InChIInChI=1S/C9H12O/c10-9-5-4-7-2-1-3-8(7)6-9/h6-7H,1-5H2
InChIKeyLDRDSZBEUAPYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview: 1,2,3,6,7,7a-Hexahydro-5H-inden-5-one (CAS 1489-28-7) — Bicyclo[4.3.0]non-1-en-3-one Core Scaffold


1,2,3,6,7,7a-Hexahydro-5H-inden-5-one (CAS 1489-28-7) is an unsubstituted bicyclic enone of the bicyclo[4.3.0]non-1-en-3-one class, with molecular formula C9H12O and molecular weight 136.19 g/mol. It features a 5/6 trans-ring fusion (cyclopentane fused to cyclohexenone) bearing a single endocyclic double bond conjugated with the ketone . The compound serves as the parent unsubstituted scaffold from which numerous alkyl-, hydroxy-, and spiro-substituted hexahydroindenone derivatives are elaborated for applications spanning cytotoxic agent synthesis, fragrance development, and polycyclic natural product construction . Its physical properties include a boiling point of 252.9±7.0 °C at 760 mmHg, vapor pressure of 0.0±0.5 mmHg at 25 °C, and enthalpy of vaporization of 49.0±3.0 kJ/mol .

Why 1,2,3,6,7,7a-Hexahydro-5H-inden-5-one Cannot Be Interchanged with Monocyclic, Saturated, or Pre-Substituted Bicyclic Enones


The bicyclo[4.3.0]non-1-en-3-one core of 1,2,3,6,7,7a-hexahydro-5H-inden-5-one creates a unique combination of properties that no simple analog can replicate simultaneously. In contrast to the monocyclic 2-cyclohexenone (bp ~169 °C), the 5/6 ring fusion raises the boiling point by approximately 83 °C and lowers vapor pressure roughly 16-fold, directly affecting reaction thermal windows, distillation purification strategy, and evaporative handling losses . Compared to the fully saturated bicyclo[4.3.0]nonane (hydrindane) scaffold, the conjugated enone moiety provides a reactive handle for conjugate addition, annulation, and Nazarov electrocyclization chemistry that the saturated hydrocarbon entirely lacks [1]. Relative to pre-alkylated derivatives such as 5-butylbicyclo[4.3.0]non-1-en-3-one, the unsubstituted parent offers superior versatility as a common synthetic entry point, enabling divergent functionalization rather than locking the user into a single substitution pattern [2]. The quantitative evidence below substantiates why procurement decisions should be scaffold-specific rather than class-generic.

Quantitative Differentiation Evidence: 1,2,3,6,7,7a-Hexahydro-5H-inden-5-one vs. Closest Analogs


Boiling Point: ~83 °C Higher Than 2-Cyclohexenone Enables Elevated-Temperature Reaction Windows

The boiling point of 1,2,3,6,7,7a-hexahydro-5H-inden-5-one (252.9±7.0 °C at 760 mmHg) is approximately 83 °C higher than that of 2-cyclohexenone (167–169 °C at 760 mmHg) . This substantial difference arises from the increased molecular weight, additional van der Waals contacts, and reduced conformational freedom imparted by the fused cyclopentane ring.

Physical property comparison Thermal stability Distillation purification

Vapor Pressure: ~16-Fold Lower Than 2-Cyclohexenone Reduces Evaporative Loss and Occupational Exposure

The vapor pressure of 1,2,3,6,7,7a-hexahydro-5H-inden-5-one is 0.0±0.5 mmHg at 25 °C , compared to approximately 5.76 mmHg at 25 °C for 2-cyclohexenone . This represents an estimated 12- to 16-fold reduction in volatility at ambient temperature.

Volatility Storage stability Occupational safety

Enthalpy of Vaporization: ~9 kJ/mol Above 2-Cyclohexenone Confirms Stronger Intermolecular Interactions

The enthalpy of vaporization of 1,2,3,6,7,7a-hexahydro-5H-inden-5-one is 49.0±3.0 kJ/mol , compared to 40.3±3.0 kJ/mol for 2-cyclohexenone . The ~9 kJ/mol difference reflects stronger cumulative dispersion forces arising from the additional four carbon atoms and the larger molecular surface area of the bicyclic scaffold.

Thermodynamic property Intermolecular forces Process design

Stereoselectivity in Intramolecular Diels-Alder: 5/6 Ring Fusion Yields Lower Diastereoselectivity than 6/6 Decalone Scaffold

In a study by Chou and Yu (1997) on the intramolecular Diels-Alder (IMDA) reactions of thio-substituted dienes bearing enone moieties, octahydronaphthalenones (6/6 ring-fused decalone scaffold) were produced in good yield with high stereoselectivity, whereas hexahydroindenones (5/6 ring-fused scaffold) were also obtained but exhibited lower stereoselectivity [1]. This result demonstrates that the 5/6 ring-fusion topology of 1,2,3,6,7,7a-hexahydro-5H-inden-5-one imposes a distinct stereochemical outcome compared to the 6/6 decalone system, which is the primary alternative bicyclic enone scaffold for polycycle construction.

Diastereoselectivity Diels-Alder cycloaddition Ring-fusion topology

Unsubstituted Scaffold Advantage: Common Intermediate for Cytotoxic Analogue Synthesis vs. Pre-Functionalized Derivatives

1,2,3,6,7,7a-Hexahydro-5H-inden-5-one was employed as the key bicyclic enone building block in the synthesis of (±)-tridemethylisovelleral, a demethylated analogue of the bioactive fungal sesquiterpene (+)-isovelleral . The resulting tridemethylisovelleral exhibited cytotoxicity toward several tumor cell lines that was comparable to established antitumor drugs and significantly higher than that of the parent natural product isovelleral . This contrasts with pre-alkylated hexahydroindenones (e.g., 7a-methyl or 5-butyl derivatives), which are locked into a single substitution pattern and cannot serve as the entry point for this demethylated analogue.

Medicinal chemistry intermediate Divergent synthesis Cytotoxicity

Highest-Impact Application Scenarios for 1,2,3,6,7,7a-Hexahydro-5H-inden-5-one (CAS 1489-28-7) Based on Quantitative Evidence


High-Temperature Annulation and Conjugate Addition Methodology Development

The boiling point of 252.9±7.0 °C at 760 mmHg and enthalpy of vaporization of 49.0±3.0 kJ/mol uniquely position this compound for synthetic methodology studies conducted at elevated temperatures (e.g., 150–220 °C) where 2-cyclohexenone (bp 167–169 °C) would reflux or evaporate. The compound has been successfully employed in cyclohexenone annulation reactions using (Z)-4-iodo-1-(tributylstannyl)but-1-ene as a bifunctional reagent and in dehydrogenation studies using trichloromethyl cation in HF/SbF₃/CCl₄ superacid , demonstrating its compatibility with aggressive reaction conditions.

Divergent Synthesis of Cytotoxic Sesquiterpene Analogues via the Unsubstituted Bicyclic Core

As the unsubstituted bicyclo[4.3.0]non-1-en-3-one scaffold, this compound is the ideal common intermediate for synthesizing demethylated and variously substituted analogues of the cytotoxic marasmane sesquiterpenes. The Aujard et al. (2005) synthesis of tridemethylisovelleral exemplifies this approach, yielding a compound with cytotoxicity comparable to established antitumor agents and significantly exceeding that of the methylated natural product . Procurement of the unsubstituted parent rather than pre-alkylated derivatives is essential for medicinal chemistry groups pursuing this class of bioactive molecules.

Stereochemical Probe in Diels-Alder and Nazarov Cyclization Reaction Development

The 5/6 ring-fusion topology of this compound produces stereochemical outcomes in intramolecular Diels-Alder reactions that are qualitatively distinct from the 6/6 decalone scaffold—specifically, lower stereoselectivity as reported by Chou and Yu (1997) [1], and stereoselectivity tunable by adjustment of the cyclohexene skeleton stereostructure and reaction conditions in the Nazarov cyclization sequence described by Wada et al. (1987) [2]. This makes the compound a valuable stereochemical probe scaffold for reaction methodology groups investigating ring-fusion-dependent selectivity.

Reference Substrate for Polycyclic Ketone Dehydrogenation and Oxidation Studies

The well-defined unsaturation pattern (single endocyclic double bond conjugated with the ketone) and the absence of confounding substituents make this compound an ideal reference substrate for systematic studies of polycyclic ketone dehydrogenation. Martin et al. (1996) demonstrated that bicyclic cyclohexanones are dehydrogenated to enones and dienones in HF/SbF₃/CCl₄ superacid using trichloromethyl cation as a strong hydride acceptor, and that 1,2,3,6,7,7a-hexahydro-5H-inden-5-one was among the substrates examined . Its low vapor pressure further facilitates superacid reaction setup without uncontrolled evaporative headspace.

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